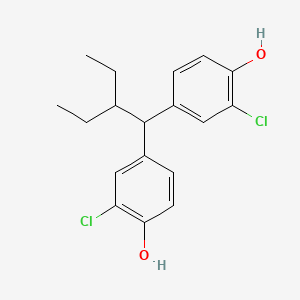
4,4'-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is an organic compound characterized by its unique structure, which includes two chlorophenol groups attached to a central ethylbutane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with an appropriate ethylbutane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2-chlorophenol reacts with 2-ethylbutane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Aminophenols or thiophenols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlorophenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenol groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Similar structure but with oxygen linkages instead of ethylbutane.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages and aldehyde groups.
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde: Features methoxyphenyl groups and ethene linkages.
Uniqueness
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is unique due to its specific combination of chlorophenol groups and an ethylbutane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90861-23-7 |
|---|---|
Molekularformel |
C18H20Cl2O2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-chloro-4-[1-(3-chloro-4-hydroxyphenyl)-2-ethylbutyl]phenol |
InChI |
InChI=1S/C18H20Cl2O2/c1-3-11(4-2)18(12-5-7-16(21)14(19)9-12)13-6-8-17(22)15(20)10-13/h5-11,18,21-22H,3-4H2,1-2H3 |
InChI-Schlüssel |
SOEIMWZLWIMMBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)


![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)


![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
